8-Gingerol
8-Gingerol
(8)-Gingerol is a beta-hydroxy ketone, a member of phenols and a monomethoxybenzene.
(8)-Gingerol is a natural product found in Zingiber officinale with data available.
See also: Ginger (part of).
(8)-Gingerol is a natural product found in Zingiber officinale with data available.
See also: Ginger (part of).
Brand Name:
Vulcanchem
CAS No.:
23513-08-8
VCID:
VC0191317
InChI:
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1
SMILES:
CCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O
Molecular Formula:
C19H30O4
Molecular Weight:
322.4 g/mol
8-Gingerol
CAS No.: 23513-08-8
Cat. No.: VC0191317
Molecular Formula: C19H30O4
Molecular Weight: 322.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | (8)-Gingerol is a beta-hydroxy ketone, a member of phenols and a monomethoxybenzene. (8)-Gingerol is a natural product found in Zingiber officinale with data available. See also: Ginger (part of). |
|---|---|
| CAS No. | 23513-08-8 |
| Molecular Formula | C19H30O4 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one |
| Standard InChI | InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1 |
| Standard InChI Key | BCIWKKMTBRYQJU-INIZCTEOSA-N |
| Isomeric SMILES | CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
| SMILES | CCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O |
| Canonical SMILES | CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
| Appearance | Oil |
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